Methyl Diethyldithiocarbamate-d3
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Overview
Description
Methyl Diethyldithiocarbamate-d3 is a deuterium-labeled derivative of Methyl Diethyldithiocarbamate. This compound is part of the dithiocarbamate family, which is known for its ability to form stable complexes with transition metals. Dithiocarbamates have been widely studied for their diverse applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
The synthesis of Methyl Diethyldithiocarbamate-d3 typically involves the reaction of a secondary amine with carbon disulfide under alkaline conditions. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The reaction conditions often include the use of electrophiles such as imines, transition metals, epoxides, and alkyl halides . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Methyl Diethyldithiocarbamate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl Diethyldithiocarbamate-d3 has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is utilized in the production of vulcanization accelerators, froth flotation collectors, antifouling coatings, lubricant additives, and sensors
Mechanism of Action
The mechanism of action of Methyl Diethyldithiocarbamate-d3 involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby affecting various biological processes. The compound’s interaction with molecular targets such as metalloproteins and enzymes plays a crucial role in its biological activity .
Comparison with Similar Compounds
Methyl Diethyldithiocarbamate-d3 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. Similar compounds include:
Dimethyldithiocarbamate: Known for its use in agriculture as a fungicide.
Diethyldithiocarbamate: Studied for its potential therapeutic applications.
Sodium Diethyldithiocarbamate: Used in research for its antiparasitic activity
Properties
CAS No. |
1246816-30-7 |
---|---|
Molecular Formula |
C6H13NS2 |
Molecular Weight |
166.315 |
IUPAC Name |
trideuteriomethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3 |
InChI Key |
JYRXPFCUABYLPD-HPRDVNIFSA-N |
SMILES |
CCN(CC)C(=S)SC |
Synonyms |
N,N-Diethylcarbamodithioic Acid Methyl-d3 Ester; Diethyldithiocarbamic Acid Methyl-d3 Ester; Diethyldithiocarbamate Methyl-d3 Ester; NSC 133269-d3; |
Origin of Product |
United States |
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